molecular formula C30H42O7 B1140598 Ganoderenic acid B CAS No. 100665-41-6

Ganoderenic acid B

Cat. No. B1140598
CAS RN: 100665-41-6
M. Wt: 514.65028
InChI Key:
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Description

Ganoderenic acid B is a triterpenoid isolated from Ganoderma lucidum . It effectively reverses ABCB1-mediated resistance of HepG2/ADM cells to Doxorubicin .


Synthesis Analysis

Ganoderenic acid B is one of the important secondary metabolites acquired from Ganoderma lucidum . They are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . The initial substrate, acetyl-coenzyme A (Acetyl-CoA), is condensed by acetyl-CoA acetyltransferase (AACT) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced by 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) to produce mevalonate .


Molecular Structure Analysis

Ganoderenic acid B is a lanostane-type triterpene . Its molecular formula is C30H42O7 .


Chemical Reactions Analysis

Ganoderenic acid B exhibits potent reversal effect on ABCB1-mediated multidrug resistance of HepG2/ADM cells to Doxorubicin . It could also significantly reverse the resistance of ABCB1-overexpressing MCF-7/ADR cells to Doxorubicin .


Physical And Chemical Properties Analysis

The molecular weight of Ganoderenic acid B is 514.65914000 . It is soluble in water at 1.316 mg/L @ 25 °C (est) .

Scientific Research Applications

  • Cancer Research and Chemotherapy : Ganoderenic acid B demonstrates significant potential in cancer treatment, especially in overcoming multidrug resistance in cancer cells. It has shown effectiveness in reversing ABCB1-mediated multidrug resistance in HepG2/ADM cells to drugs like doxorubicin, vincristine, and paclitaxel. This indicates its potential as an adjunct in chemotherapy for multidrug-resistant cancers (Liu et al., 2015).

  • Pharmacological Studies : Ganoderenic acid B is among several active compounds identified in Ganoderma lucidum extract (GLE). These compounds target various biological pathways, suggesting their potential use in adjuvant anti-cancer therapy. Network pharmacology analysis has been used to investigate the anti-cancer mechanisms of these compounds (Zhao & He, 2018).

  • Spectroscopy Research : Studies involving infrared and Raman spectroscopy have been conducted on Ganoderic acids, including ganoderenic acid B, to understand their vibrational properties. This research aids in the quality control and inspection of Ganoderma lucidum (Yao et al., 2019).

  • Metabolic Disease Research : Ganoderenic acid B has shown inhibitory activity against human aldose reductase, a key enzyme implicated in diabetic complications. Its inhibitory activity suggests potential therapeutic applications in metabolic diseases (Fatmawati et al., 2010).

  • Extraction and Isolation Techniques : The extraction and isolation of ganoderenic acid B from Ganoderma lucidum have been optimized using various methods, contributing to research on its bioactive compounds and their effects on human carcinoma cell growth (Ruan et al., 2014).

  • Fungal Compound Analysis : Ganoderenic acid B is also a subject of research in the analysis of chemical constituents of fungi like Ganoderma applanatum. Understanding its structure and properties aids in the comprehensive study of fungal bioactive compounds (Wang & Liu, 2008).

Mechanism of Action

Ganoderenic acid B notably enhances intracellular accumulation of rhodamine-123 in HepG2/ADM cells through inhibition of its efflux . The reversal activity of ganoderenic acid B is dependent on ABCB1 . It does not alter the expression level of ABCB1 and the activity of ABCB1 ATPase .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-22,32,34H,8-9,11-14H2,1-7H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECQJYAIIIIKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316118
Record name Ganoderenic acid b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 78074039

CAS RN

100665-41-6
Record name Ganoderenic acid b
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100665-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganoderenic acid b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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